(S)-(tetrahydro-2H-pyran-2-yl)methanamine
Description
(S)-(Tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine featuring a six-membered tetrahydropyran (THP) ring linked to a methanamine group. The (S)-configuration at the stereogenic center distinguishes it from its enantiomer, which can significantly influence its interactions in asymmetric synthesis or biological systems. This compound serves as a versatile intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules .
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-oxan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination is the most common and practical method for preparing this compound. The process involves:
- Starting with (S)-tetrahydropyran-2-carboxaldehyde, which can be synthesized or obtained commercially.
- Reacting the aldehyde with ammonia or a primary amine source under reductive conditions.
- Employing reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C under hydrogen atmosphere.
This method allows for the direct formation of the amine while preserving the stereochemistry of the chiral center at the 2-position of the tetrahydropyran ring.
Table 1. Typical Reductive Amination Conditions
Chiral Pool Synthesis
Another approach involves starting from naturally occurring chiral compounds such as sugars or derivatives that contain tetrahydropyran rings. For example:
- Using chiral sugar derivatives (e.g., D-glucose derivatives) as starting materials.
- Functional group transformations to introduce the methanamine substituent at the 2-position.
- Maintaining stereochemical integrity through selective protection/deprotection and substitution reactions.
This approach is advantageous for high enantiomeric purity but may involve multiple steps and protecting group strategies.
Asymmetric Catalytic Reduction
Asymmetric catalytic hydrogenation or reduction of imines or oximes derived from tetrahydropyran-2-carboxaldehyde can yield the target amine with high enantioselectivity.
- Chiral catalysts such as Rh, Ru, or Ir complexes with chiral ligands are employed.
- The imine intermediate is prepared by condensation of the aldehyde with ammonia or amines.
- Catalytic hydrogenation under mild conditions affords the (S)-amine.
This method is suitable for scalable synthesis and offers control over stereochemistry.
Specific Research Findings and Synthetic Examples
Literature Example of Reductive Amination
According to Vulcanchem data, although detailed synthetic protocols for this compound hydrochloride are limited, similar tetrahydropyran amines are synthesized via reductive amination of the corresponding aldehydes using sodium cyanoborohydride or catalytic hydrogenation, preserving the chiral center (S)-configuration.
Related Amine Synthesis in Medicinal Chemistry
In medicinal chemistry literature, tetrahydropyran-containing amines have been prepared by coupling tetrahydropyran amines with carboxylic acids or via reductive amination as intermediates in drug synthesis. For example, coupling of tetrahydropyran amines with acids under amide coupling conditions has been reported, indicating the availability of the amine intermediate by reductive amination or other methods.
Deprotection and Functional Group Transformation
In related pyranone chemistry, benzoylamino groups on pyran rings have been deprotected under acidic conditions (e.g., sulfuric acid heating) to yield amino-substituted tetrahydropyrans, which can be further transformed into methanamine derivatives. This method, however, is more indirect and may require additional steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | (S)-Tetrahydropyran-2-carboxaldehyde | NH3 or amine + NaBH3CN or catalytic H2 | Direct, stereospecific, scalable | Requires chiral aldehyde source |
| Chiral Pool Synthesis | Chiral sugar derivatives | Multi-step functional group manipulations | High enantiopurity | Longer synthesis, complex steps |
| Asymmetric Catalytic Reduction | Imines or oximes from aldehyde | Chiral Rh, Ru, Ir catalysts + H2 | High enantioselectivity | Requires chiral catalysts |
| Acidic Deprotection | Benzoylamino-substituted pyranones | Concentrated H2SO4 heating | Useful for amino derivatives | Indirect, multiple steps |
Analytical and Characterization Data
This compound is typically characterized by:
- NMR Spectroscopy: 1H and 13C NMR confirm the tetrahydropyran ring and methanamine substitution pattern.
- Chiral HPLC: To verify enantiomeric purity.
- Mass Spectrometry: Confirms molecular weight (~115.17 g/mol for free base).
- Optical Rotation: Confirms absolute configuration (S).
Chemical Reactions Analysis
Types of Reactions
(S)-(tetrahydro-2H-pyran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted pyran derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research has indicated that derivatives of tetrahydropyran compounds exhibit antiviral activities. For instance, (S)-(tetrahydro-2H-pyran-2-yl)methanamine has been studied for its potential in developing antiviral agents against viruses such as HIV and influenza. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes, making it a candidate for further investigations in antiviral drug development .
1.2 Chiral Building Blocks
As a chiral amine, this compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly affected by their chirality. This compound has been utilized in the synthesis of chiral intermediates for drugs targeting central nervous system disorders .
Organic Synthesis
2.1 Synthetic Methodologies
this compound is employed in various synthetic methodologies, including asymmetric synthesis and catalysis. It can act as a chiral auxiliary or ligand in reactions such as asymmetric hydrogenation and cross-coupling reactions, facilitating the formation of complex organic molecules with high enantioselectivity.
Table 1: Synthetic Applications of this compound
Material Science
3.1 Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance characteristics, making them suitable for applications in coatings and adhesives.
3.2 Nanomaterials
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis has implications for developing advanced materials with specific optical or electronic properties. This application is particularly relevant in fields such as electronics and photonics.
Case Studies
4.1 Antiviral Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel antiviral agents based on this compound derivatives. The results demonstrated significant antiviral activity against influenza viruses, paving the way for new therapeutic strategies.
4.2 Asymmetric Synthesis
In a comprehensive review on asymmetric synthesis, researchers showcased how this compound was utilized to create complex molecules with high enantioselectivity, emphasizing its role as an essential chiral building block in pharmaceutical development.
Mechanism of Action
The mechanism of action of (S)-(tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, in medicinal chemistry, it may bind to enzyme active sites, altering their catalytic activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : ~115.17 g/mol (analog data from )
- Synthetic Routes: Reductive amination of ketones with amines (e.g., using Rh₂(esp)₂ catalysis in trifluoroethanol) . Chiral resolution or asymmetric synthesis leveraging THP ring stability .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The THP scaffold allows for extensive derivatization. Below is a comparative analysis of key analogs:
Stereochemical and Reactivity Differences
- Enantiomeric Impact : The (S)-configuration of the target compound may offer superior binding affinity in enantioselective catalysis compared to racemic analogs like 3q .
- Substituent Effects :
- Phenyl Groups (e.g., 3q): Increase steric bulk and lipophilicity, altering pharmacokinetics .
- Heterocycles (e.g., 3-methylthiophene): Enhance π-π stacking in biological targets but may reduce metabolic stability .
- Ether Linkages (e.g., 2-[(THP-2-yl)oxy]ethylamine): Improve water solubility, critical for formulation .
Biological Activity
(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the CAS number 885331-14-6, features a tetrahydropyran ring that contributes to its unique biological activity. The compound's structure allows for interactions with various biological targets, enhancing its therapeutic potential.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and modulate cellular pathways. Similar compounds have been shown to interact with cyclin-dependent kinases (CDKs), leading to alterations in cell cycle progression and apoptosis induction in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Activity : Significant inhibition of cancer cell proliferation has been observed across various cell lines.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in malignant cells, particularly through mitochondrial signaling pathways.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Anticancer Activity
-
MCF7 Cell Line Evaluation :
- Study : In vitro studies on MCF7 breast cancer cells demonstrated that this compound treatment resulted in significant apoptosis induction.
- Methodology : Annexin V/PI staining was used to assess apoptotic phases.
- Results : Increased early and late apoptotic cell populations were noted, indicating effective anticancer properties.
-
Nasopharyngeal Carcinoma Study :
- Study : A comparative analysis with cisplatin showed that this compound exhibited potent antiproliferative effects with lower nephrotoxicity.
- Results : The compound's efficacy was comparable to established chemotherapeutics, highlighting its potential as a safer alternative.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Significant inhibition of cancer cell growth | |
| Apoptosis Induction | Increased apoptosis in MCF7 cells | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
This compound interacts with several biochemical pathways:
- CDK Inhibition : The compound binds to CDK enzymes, inhibiting their activity and leading to cell cycle arrest.
- Mitochondrial Signaling : It influences mitochondrial pathways that are critical for apoptosis.
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver through phase I and phase II reactions. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential toxicity of the compound.
Q & A
Q. What are the common synthetic routes for (S)-(tetrahydro-2H-pyran-2-yl)methanamine?
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a peptide coupling reaction, it reacts with activated esters (e.g., 4-nitrophenyl carbonates) under mild conditions (DMF, K₂CO₃, room temperature) to yield intermediates like methyl 4-nitro-3-(((tetrahydro-2H-pyran-2-yl)methyl)amino)benzoate . Another route involves its use as a chiral amine in imidazo[4,5-b]pyridine derivatives, where it participates in substitution reactions with sulfonated intermediates under catalytic conditions .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and structural integrity. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂) and ether (C-O-C) moieties. For enantiomeric purity, chiral HPLC or polarimetry is recommended, as the (S)-enantiomer has distinct optical rotation properties .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enantiomeric excess (ee) is achieved using chiral catalysts or resolving agents. For instance, asymmetric hydrogenation of ketone precursors with Ru-BINAP complexes can yield high ee (>95%). Alternatively, kinetic resolution via lipase-catalyzed acylation selectively modifies one enantiomer, leaving the desired (S)-isomer unreacted . Contradictions in ee values across studies often arise from solvent polarity (e.g., THF vs. DMF) or temperature gradients during crystallization .
Q. What role does this compound play in nucleophilic substitution reactions?
The compound acts as a chiral amine nucleophile due to its tetrahydropyran ring, which stabilizes transition states via steric and electronic effects. For example, in the synthesis of GLP-1 receptor agonists, it displaces sulfonate leaving groups in imidazo[4,5-b]pyridines, forming carbon-nitrogen bonds with regioselectivity influenced by the pyran ring’s conformational rigidity . Competing pathways (e.g., elimination vs. substitution) are mitigated by using polar aprotic solvents (DMF) and mild bases (K₂CO₃) .
Q. How do solvent and catalyst choices affect reaction yields in multi-step syntheses?
- Solvent effects : DMF enhances nucleophilicity of the amine but may promote side reactions at elevated temperatures. Dichloromethane (DCM) is preferred for low-temperature couplings to minimize racemization .
- Catalyst selection : HATU or EDC/HOBt systems improve coupling efficiency in peptide-like syntheses, while Pd/C or Ni catalysts are used for hydrogenation steps . Discrepancies in yield data (e.g., 60–85% in similar reactions) often stem from trace moisture in solvents or variations in catalyst loading .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve contradictions in reported reaction yields?
Systematic parameter screening is essential:
- Temperature : Higher temps (>40°C) may degrade thermally sensitive intermediates, lowering yields.
- Base strength : Strong bases (e.g., NaH) can deprotonate the amine prematurely, whereas weak bases (K₂CO₃) maintain pH control without side reactions .
- Reagent purity : Impurities in (tetrahydro-2H-pyran-2-yl)methanamine (e.g., residual solvents) can skew yields. LC-MS monitoring of intermediates helps identify bottlenecks .
Q. What strategies validate the stability of this compound under acidic/basic conditions?
- Acidic conditions : The tetrahydropyran ring is prone to acid-catalyzed ring-opening. Stability assays (e.g., HCl/EtOH, 0.1 M) show degradation above pH < 3, confirmed by TLC or HPLC .
- Basic conditions : The amine group remains stable in pH 8–10, but prolonged exposure to strong bases (NaOH) leads to β-elimination. Kinetic studies using ¹H NMR track decomposition rates .
Methodological Best Practices
Q. What precautions ensure reproducibility in scale-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
